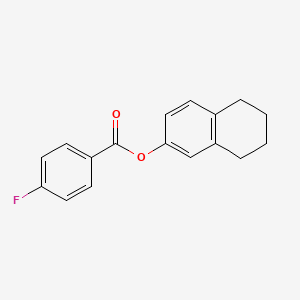

![molecular formula C23H14N4O3S2 B4581554 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4581554.png)

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including photocyclization, halogenation, dehalogenation, and cyclization reactions under specific conditions. For instance, the synthesis of [1]benzothieno[2,3-c]quinolines involves photocyclization of chloro-N-phenylbenzo[b]thiophene-2-carboxamide, followed by chlorination and dechlorination to afford derivatives with quinoline structures (Mckenney & Castle, 1987). Similarly, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide and oxidation, yields thiazolo[4,5-f]quinoline derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Molecular Structure Analysis

The molecular structure and reactivity of similar compounds are influenced by their heterocyclic systems. For instance, the desulfurization of nitro-substituted isothiazol-imines and their reactivity towards nucleophiles suggest a complex chemistry that could be relevant for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Chemical Reactions and Properties

The chemical behavior of quinoline derivatives is diverse, including electrophilic substitution reactions and interactions with various reagents to yield a range of functionalized products. For example, 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline undergoes electrophilic substitution reactions, including nitration, sulfonation, and acylation, primarily at the thiophene ring, suggesting a rich chemistry for functionalization and derivatization (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Physical Properties Analysis

The physical properties of compounds such as solubility, melting point, and crystal structure are pivotal for understanding their behavior in different environments and applications. While specific data for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide are not provided, the study of polymorphs and salts of related compounds, like 4-nitro-N-(quinolin-8-yl)benzamide, reveals the significance of crystal packing, hydrogen bonding, and π-π interactions in determining their physical properties (Khakhlary & Baruah, 2014).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are largely influenced by their functional groups and the electronic nature of the constituent rings. Electrophilic and nucleophilic substitutions, as well as cyclization reactions, are common, enabling the synthesis of a wide array of derivatives with varied biological and chemical activities. The synthesis and reactivity of thiazoloquinolines illustrate the potential for creating compounds with specific chemical properties through targeted synthetic strategies (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- Heterocyclic Synthesis and Derivative Formation : This compound and its derivatives have been utilized in the synthesis of novel heterocyclic compounds. For instance, the synthesis of benzothieno quinolines, triazolo quinolines, and tetrazolo quinolines involves compounds with structures similar to N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide (J. Mckenney & R. Castle, 1987). Similarly, Aleksandrov et al. (2020) discussed the formation of quinoline derivatives through condensation and electrophilic substitution reactions, highlighting the chemical versatility of these compounds (A. Aleksandrov, D. A. Zablotskii, & M. M. El’chaninov, 2020).

Photocatalytic and Electrochemical Applications

- Photocatalytic Properties : Compounds with quinoline structures have shown promise in photocatalytic applications. Li et al. (2020) synthesized octamolybdate complexes with quinoline ligands, demonstrating significant photocatalytic properties for degrading organic dyes (Lei Li, Xiang Wang, Na Xu, Zhihan Chang, Guocheng Liu, Hong-yan Lin, & Xiuli Wang, 2020).

- Electrochemical Properties : Thieno and thiophene derivatives, related to the quinoline structure, have been explored for their electrochemical properties, particularly in the context of electrochromic applications, as explored by Toksabay et al. (2014) (Sinem Toksabay, S. Hacioglu, N. A. Unlu, A. Çırpan, & L. Toppare, 2014).

Biological and Pharmacological Activities

Cytotoxicity and DNA Interaction : Certain quinazoline derivatives, closely related to the chemical structure of interest, have demonstrated cytotoxic properties against tumor cell lines and potential interactions with DNA. For example, Ovádeková et al. (2005) investigated the cytotoxicity of a quinazoline derivative against the HeLa cell line, noting its potential as an anticancer drug (R. Ovádeková, S. Jantová, M. Theiszová, & J. Labuda, 2005).

Antiviral Properties : Quinoline-based compounds have been studied for their antiviral properties, particularly against HIV. Bedoya et al. (2010) reported on quinoline compounds showing inhibitory effects on HIV transcription (L. Bedoya, M. Abad, Esther Calonge, Luis Astudillo Saavedra, Margarita Gutierrez C., V. Kouznetsov, J. Alcamí, & P. Bermejo, 2010).

Malaria Treatment : Görlitzer et al. (2006) synthesized thieno quinoline-4-yl-amines, structurally related to the compound of interest, and investigated their activity against malaria, finding some derivatives to be effective in inhibiting the malaria parasite Plasmodium falciparum (K. Görlitzer, B. Gabriel, H. Jomaa, & J. Wiesner, 2006).

High-Refractive-Index Materials : Javadi et al. (2015) explored the development of high-refractive-index polyamides incorporating nitro groups and thiazole rings, demonstrating their potential in creating materials with unique optical properties (A. Javadi, A. Shockravi, M. Koohgard, A. Malek, Fateme Ahmadi Shourkaei, & S. Ando, 2015).

Propriétés

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O3S2/c28-22(26-23-25-20(13-32-23)14-5-3-6-15(11-14)27(29)30)17-12-19(21-9-4-10-31-21)24-18-8-2-1-7-16(17)18/h1-13H,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWQRRLCLWYNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

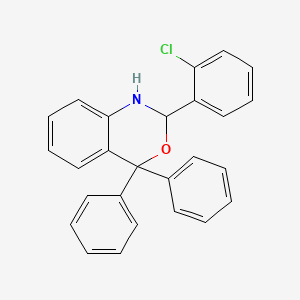

![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

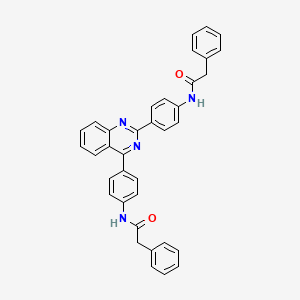

![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)

![3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4581492.png)

![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)

![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4581526.png)

![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)

![5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4581559.png)

![5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4581575.png)